Cas no 946517-70-0 (tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate)

tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-azido-propyl)-piperazine-1-carboxylic acid tert-butyl ester
- 1-Boc-4-(3-azidopropyl)-piperazine
- tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
- 946517-70-0
- SDEYRINHRILMPY-UHFFFAOYSA-N
- EN300-1885304
- SCHEMBL23301354
- DB-433353
-
- Inchi: InChI=1S/C12H23N5O2/c1-12(2,3)19-11(18)17-9-7-16(8-10-17)6-4-5-14-15-13/h4-10H2,1-3H3
- InChI Key: SDEYRINHRILMPY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 269.18500
- Monoisotopic Mass: 269.18517499Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 47.1Ų
Experimental Properties
- PSA: 82.53000
- LogP: 1.56806
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885304-0.1g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1885304-0.25g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1885304-0.5g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1885304-1.0g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 1g |
$857.0 | 2023-06-01 | ||
Enamine | EN300-1885304-2.5g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1885304-5g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1885304-10g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1885304-10.0g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 10g |
$3683.0 | 2023-06-01 | ||
Enamine | EN300-1885304-5.0g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 5g |
$2485.0 | 2023-06-01 | ||
Enamine | EN300-1885304-1g |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
946517-70-0 | 1g |
$770.0 | 2023-09-18 |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate Related Literature
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
Recent Advances in the Application of tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate (CAS: 946517-70-0) in Chemical Biology and Drug Discovery
The compound tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate (CAS: 946517-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its azide-functionalized piperazine scaffold, serves as a versatile intermediate in the synthesis of bioactive compounds and drug candidates. Recent studies have highlighted its utility in click chemistry, targeted drug delivery, and the development of novel therapeutic agents.
One of the most notable applications of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers have leveraged this reaction to create complex molecular architectures with high precision and efficiency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of triazole-linked piperazine derivatives, which exhibited potent inhibitory activity against cancer-associated kinases. The study reported a significant improvement in yield and selectivity compared to traditional synthetic routes.
In addition to its synthetic utility, tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate has been employed in the development of targeted drug delivery systems. A recent investigation in Advanced Drug Delivery Reviews (2024) described its incorporation into antibody-drug conjugates (ADCs), where the azide group facilitated site-specific conjugation to monoclonal antibodies. This approach minimized off-target effects and enhanced the therapeutic index of the resulting ADCs in preclinical models of breast cancer.
Furthermore, the compound's potential in proteomics and chemical proteomics has been explored. A 2023 Nature Chemical Biology paper detailed its use as a photoaffinity probe for mapping protein-ligand interactions. The azide moiety enabled subsequent bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), allowing researchers to identify novel binding partners for poorly characterized drug targets. This methodology has opened new avenues for target deconvolution and mechanism-of-action studies.
Despite these advancements, challenges remain in the large-scale production and stability optimization of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate. Recent work in Organic Process Research & Development (2024) has addressed these issues by developing a scalable synthetic route with improved purification protocols. The authors reported a 30% increase in overall yield while maintaining high purity (>98%), making the compound more accessible for industrial applications.
Looking ahead, the unique properties of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate position it as a key player in emerging areas such as covalent drug discovery and bioorthogonal chemistry. Ongoing research is exploring its potential in the development of next-generation covalent inhibitors and activity-based probes. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in bridging chemical biology and pharmaceutical development.
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